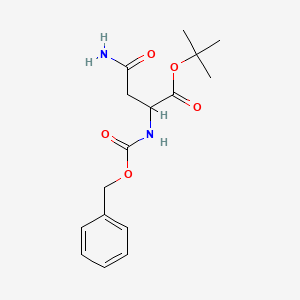
N-alpha-Z-L-asparagine tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-asparagine tert-butyl ester typically involves the protection of the amino group of L-asparagine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: In industrial settings, the production of Z-L-asparagine tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Z-L-asparagine tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-asparagine and tert-butyl alcohol.
Deprotection: The benzyloxycarbonyl group can be removed under acidic conditions to yield free L-asparagine.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrogenation with palladium on carbon (Pd/C).
Major Products:
Hydrolysis: L-asparagine and tert-butyl alcohol.
Deprotection: Free L-asparagine.
Applications De Recherche Scientifique
Chemistry: Z-L-asparagine tert-butyl ester is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology and Medicine: In biological research, this compound is used to synthesize peptides and proteins for studying their structure and function. It is also employed in the development of peptide-based drugs .
Industry: In the pharmaceutical industry, Z-L-asparagine tert-butyl ester is used in the synthesis of therapeutic peptides and proteins. It is also utilized in the production of peptide-based diagnostic agents .
Mécanisme D'action
The primary function of Z-L-asparagine tert-butyl ester in peptide synthesis is to protect the amino group of L-asparagine during the coupling reactions. The benzyloxycarbonyl group prevents unwanted reactions at the amino site, while the tert-butyl ester protects the carboxyl group. These protective groups are removed at the final stages of synthesis to yield the desired peptide .
Comparaison Avec Des Composés Similaires
- Z-L-glutamine tert-butyl ester
- Z-L-serine tert-butyl ester
- Z-L-threonine tert-butyl ester
Comparison: While all these compounds serve as protected amino acid derivatives in peptide synthesis, Z-L-asparagine tert-butyl ester is unique in its specific application for protecting L-asparagine. The choice of protective groups and the specific amino acid being protected can influence the overall efficiency and yield of the peptide synthesis process .
Propriétés
IUPAC Name |
tert-butyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOOSRSKMKBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
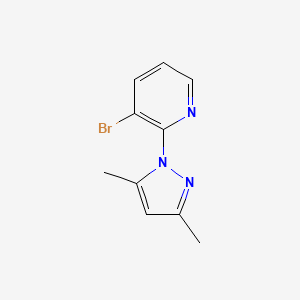
![7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)
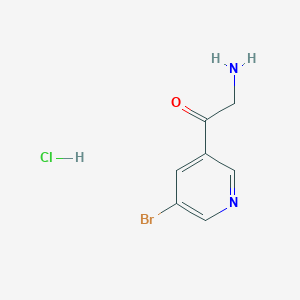
![7-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13661831.png)
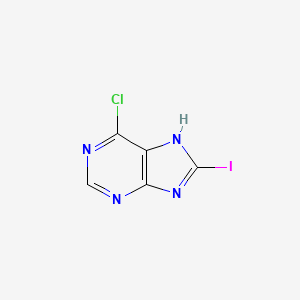
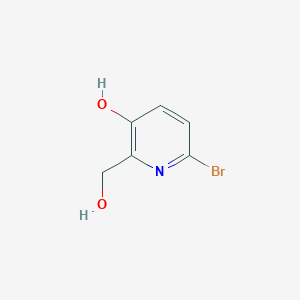
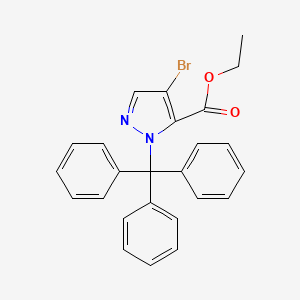
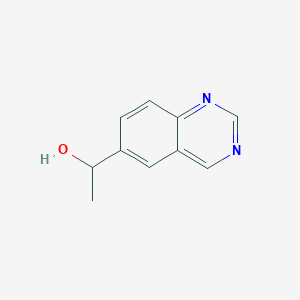

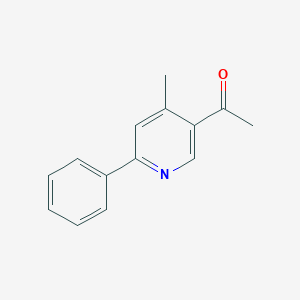
![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)
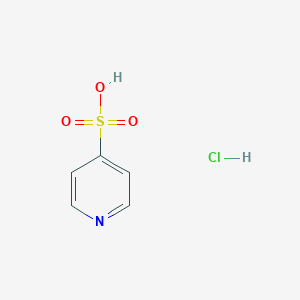
![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
